Entresto

描述

属性

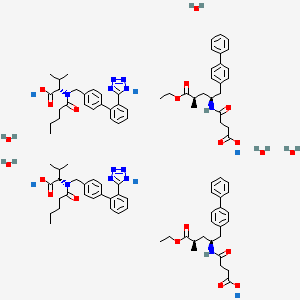

IUPAC Name |

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXKEGREHRXDL-CAWNUZPDSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H120N12Na6O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1916.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936623-90-4 | |

| Record name | Sacubitril mixture with valsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACUBITRIL VALSARTAN SODIUM HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Sacubitril (B1662468) and Neprilysin (NEP) Inhibition

Sacubitril is a key component of Entresto, acting as a neprilysin inhibitor. Neprilysin, also known as neutral endopeptidase (NEP), is a membrane-bound metalloendopeptidase widely distributed throughout the body, with high concentrations in the kidneys. jacc.orgbmj.com It is involved in the degradation of a variety of vasoactive peptides. wikipedia.orgdrugbank.comhytest.fi

Sacubitril as a Prodrug and Activation to Sacubitrilat (B1680482) (LBQ657)

Sacubitril itself is an inactive ethyl ester prodrug. wikipedia.orgdrugbank.comwikipedia.orgijpsm.comnih.gov To exert its pharmacological effect, sacubitril undergoes enzymatic hydrolysis, primarily by carboxylesterase 1 (CES1) in the liver, to form its active metabolite, sacubitrilat (LBQ657). wikipedia.orgdrugbank.comwikipedia.orgijpsm.comnih.govmims.comnih.gov This conversion is essential for the drug's activity.

| Compound | Type | Activity |

| Sacubitril | Prodrug | Inactive |

| Sacubitrilat | Metabolite | Active Neprilysin Inhibitor |

Research indicates that sacubitril is selectively activated by CES1 in human liver, and genetic variations in CES1 can impact this activation process. nih.gov Following oral administration, peak plasma concentrations of sacubitril are typically reached within 0.5-1 hour, while its active metabolite, LBQ657, reaches peak concentrations in approximately 2 hours. nih.govmims.commims.com

Enzymatic Role of Neprilysin

Neprilysin is a neutral endopeptidase responsible for the cleavage and inactivation of various endogenous peptides. bmj.comwikipedia.orgdrugbank.comhytest.fi Its enzymatic action plays a significant role in regulating the levels and activity of these peptides, which are involved in diverse physiological processes, including blood pressure regulation, fluid and electrolyte balance, and tissue remodeling. wikipedia.orgdrugbank.comcvphysiology.com

Substrates of Neprilysin and Enhanced Bioactivity

Neprilysin degrades a range of vasoactive peptides. Inhibition of neprilysin by sacubitrilat leads to increased levels and prolonged activity of these endogenous substrates. wikipedia.orgdrugbank.comhytest.fiijpsm.com Key substrates of neprilysin include natriuretic peptides, bradykinin (B550075), and adrenomedullin (B612762). wikipedia.orgdrugbank.comhytest.fi The enhancement of natriuretic peptide bioactivity is considered a primary mechanism contributing to the beneficial effects of sacubitril inhibition in cardiovascular conditions. jacc.orgdrugbank.comhytest.fiahajournals.org

The natriuretic peptide system is a crucial counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS). bmj.comcvphysiology.comfrontiersin.org This system comprises several peptides, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). jacc.orgbmj.comdrugbank.comhytest.fi ANP is primarily produced in the cardiac atria, while BNP is mainly synthesized by the ventricles, and CNP is largely sourced from endothelial cells. jacc.orgcvphysiology.com These peptides are involved in regulating sodium and water balance, blood volume, and blood pressure. cvphysiology.comfrontiersin.org

Neprilysin is a key enzyme responsible for the degradation of ANP, BNP, and CNP. jacc.orgbmj.comhytest.fi Inhibition of neprilysin by sacubitrilat reduces the breakdown of these natriuretic peptides, leading to increased circulating concentrations and enhanced biological effects. wikipedia.orgdrugbank.comhytest.fiahajournals.org While neprilysin degrades all three, it has higher substrate specificity for ANP and CNP compared to BNP. jacc.orghytest.fimdpi.com

Natriuretic peptides exert their effects by binding to specific guanylyl cyclase-coupled receptors (NPR-A and NPR-B) located on the surface of target cells. jacc.orgcvphysiology.commdpi.comeuropa.eu Binding of natriuretic peptides to these receptors stimulates the activity of intracellular guanylyl cyclase, leading to the increased production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), from guanosine triphosphate (GTP). jacc.orgcvphysiology.comahajournals.orgmdpi.comeuropa.euwikipedia.orgthermofisher.comnih.govphysiology.orgscispace.comahajournals.org

The elevation of intracellular cGMP levels mediates many of the downstream effects of natriuretic peptides. jacc.orgcvphysiology.comahajournals.orgmdpi.comeuropa.euwikipedia.orgthermofisher.comnih.govphysiology.orgscispace.comahajournals.org cGMP activates protein kinases, particularly protein kinase G (PKG), which in turn phosphorylate various intracellular proteins, modulating diverse cellular processes. wikipedia.orgthermofisher.comphysiology.orgahajournals.orgnih.gov This pathway is central to the natriuretic, diuretic, and vasodilatory actions of natriuretic peptides. jacc.orgcvphysiology.commdpi.comeuropa.eu

Research findings have demonstrated that administration of sacubitril/valsartan (B143634) results in increased levels of urinary cGMP, consistent with enhanced natriuretic peptide activity. ahajournals.orgeuropa.euscispace.comjacc.org

The increased levels of natriuretic peptides resulting from neprilysin inhibition contribute to significant cardiovascular and renal effects through the cGMP pathway. ijpsm.comcvphysiology.comeuropa.eu

Vasodilation: Natriuretic peptides induce vasodilation by increasing cGMP in vascular smooth muscle cells. wikipedia.orgdrugbank.comijpsm.comcvphysiology.com This leads to relaxation of smooth muscle and a reduction in vascular tone, contributing to decreased systemic vascular resistance and lower blood pressure. wikipedia.orgdrugbank.comcvphysiology.com Natriuretic peptides can dilate both arteries and veins. cvphysiology.comahajournals.org

Renal Hemodynamic Effects: Natriuretic peptides have important effects on renal function. They promote natriuresis (increased sodium excretion) and diuresis (increased water excretion). wikipedia.orgdrugbank.comijpsm.comcvphysiology.comfrontiersin.orgahajournals.org At the glomerular level, ANP can increase glomerular filtration rate (GFR) and filtration fraction by causing afferent arteriolar vasodilation and efferent arteriolar vasoconstriction, thereby increasing glomerular capillary pressure. frontiersin.orgeuropa.eunih.gov Natriuretic peptides also inhibit renin release and aldosterone (B195564) secretion, further contributing to natriuresis and diuresis. cvphysiology.comahajournals.org These combined renal effects help to reduce extracellular fluid volume. wikipedia.orgdrugbank.comijpsm.com

Studies have shown that natriuretic peptide administration can lead to increased urine volume and urinary sodium excretion, along with favorable hemodynamic changes such as decreased cardiac filling pressures. ahajournals.org

Natriuretic Peptides (ANP, BNP, CNP)

Anti-Hypertrophic and Anti-Fibrotic Mechanisms

The combination of neprilysin inhibition and AT1 receptor blockade contributes to anti-hypertrophic and anti-fibrotic effects in the cardiovascular system. Angiotensin II, primarily acting through the AT1 receptor, promotes cardiac hypertrophy and fibrosis. drugbank.compatsnap.com Valsartan, by blocking the AT1 receptor, directly counteracts these detrimental effects. drugbank.comjacc.org

Neprilysin inhibition, through the action of LBQ657, increases the levels of natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). ahajournals.orgnih.govfrontiersin.org Natriuretic peptides have beneficial effects, including the reduction of cardiac hypertrophy and fibrosis. jacc.orgnih.gov Studies have shown that LBQ657 can modestly inhibit cardiac myocyte hypertrophy in vitro. ahajournals.org Furthermore, the combination of valsartan and LBQ657 has demonstrated superior inhibition of cardiac fibrosis and hypertrophy compared to either agent alone in experimental models. ahajournals.orgjacc.orgnih.gov This suggests a synergistic effect between the two components in mitigating adverse cardiac remodeling. ahajournals.orgfrontiersin.org

Research findings support these mechanisms. In a rat model of myocardial infarction, treatment with sacubitril/valsartan attenuated cardiac remodeling and dysfunction, significantly reducing cardiac weights and fibrosis in both peri-infarct and remote myocardium. ahajournals.orgnih.gov In vitro studies using cardiac fibroblasts and myocytes confirmed that while valsartan inhibited both fibrosis and hypertrophy, LBQ657 inhibited hypertrophy but not fibrosis, and the combination augmented the inhibitory effects of valsartan. ahajournals.orgnih.gov

Bradykinin and Adrenomedullin

Neprilysin is involved in the degradation of various vasoactive peptides, including bradykinin and adrenomedullin. ahajournals.orgnih.govnih.gov Inhibition of neprilysin by LBQ657 leads to increased levels of these peptides. nih.govamegroups.cn

Bradykinin is a vasodilator peptide that is primarily inactivated by angiotensin-converting enzyme (ACE), but also by neprilysin and aminopeptidase (B13392206) P. ahajournals.org Increased levels of bradykinin due to neprilysin inhibition can contribute to vasodilation. ahajournals.orgrxlist.com

Adrenomedullin is another vasoactive peptide that is degraded by neprilysin. ahajournals.orgnih.govrevespcardiol.org Neprilysin inhibition has been shown to potentiate the vasodilator response to adrenomedullin and enhance its natriuretic and diuretic effects in experimental models. ahajournals.org

Endothelin-1 (B181129) and Substance P

Neprilysin also plays a role in the degradation of endothelin-1 and substance P. nih.govfrontiersin.orgrevespcardiol.orgdovepress.com Inhibition of neprilysin can lead to increased levels of these peptides. nih.govdovepress.com

Endothelin-1 is a potent vasoconstrictor peptide. nih.govrevespcardiol.orgdovepress.com While neprilysin degrades endothelin-1, inhibition of neprilysin alone has been associated with increased endothelin concentrations. ahajournals.orgdovepress.com

Substance P is a neuropeptide that is inactivated by ACE, neprilysin, and dipeptidyl peptidase IV. ahajournals.org Increased levels of substance P due to neprilysin inhibition, along with increased bradykinin, were hypothesized to contribute to the increased risk of angioedema observed with combined ACE and neprilysin inhibition. ahajournals.orgnih.gov

Angiotensin (1-7) Modulation

The renin-angiotensin system involves several angiotensin peptides, including angiotensin I, angiotensin II, and angiotensin (1-7). Angiotensin (1-7) is a heptapeptide (B1575542) that generally counteracts the effects of angiotensin II, promoting vasodilation and having anti-inflammatory effects. frontiersin.org

Neprilysin is involved in the metabolism of angiotensins. It can cleave angiotensin I and angiotensin (1-9) to produce angiotensin (1-7). nih.govjacc.org However, neprilysin also degrades angiotensin (1-7) into smaller, inactive fragments. nih.gov Inhibition of neprilysin can increase levels of angiotensin (1-7), thereby enhancing its protective effects on the cardiovascular system. frontiersin.orgnih.govresearchgate.net This modulation of angiotensin (1-7) levels is considered a potentially important mechanism contributing to the beneficial effects of neprilysin inhibition. frontiersin.orgnih.govresearchgate.net

Glucagon-Like Peptide-1 (GLP-1)

Neprilysin has also been reported to cleave glucagon-like peptide-1 (GLP-1). ahajournals.org GLP-1 is an incretin (B1656795) hormone that has effects on glucose metabolism and may have cardiovascular benefits. Inhibition of neprilysin may lead to increased levels of GLP-1. frontiersin.org

Consequences of Neprilysin Inhibition on Vasoactive Peptides

Inhibition of neprilysin by LBQ657 leads to increased levels of several endogenous vasoactive peptides that are substrates for neprilysin. These include the beneficial natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin, which promote vasodilation, natriuresis, and diuresis, and have anti-proliferative and anti-fibrotic effects. ahajournals.orgnih.govfrontiersin.orgamegroups.cnoup.comjacc.org

However, neprilysin also degrades vasoconstrictor peptides such as angiotensin II and endothelin-1. nih.govfrontiersin.orgrevespcardiol.orgdovepress.com Therefore, neprilysin inhibition can also lead to increased levels of these vasoconstrictors. nih.govdovepress.comjacc.org The rationale for combining neprilysin inhibition with AT1 receptor blockade (as in this compound) is to augment the beneficial effects of increased vasodilator peptides while simultaneously blocking the potentially deleterious effects of increased angiotensin II. bohrium.comnih.govjacc.org

Here is a summary of the effects of neprilysin inhibition on key vasoactive peptides:

| Peptide | Effect of Neprilysin Inhibition (Increased/Decreased Levels) | Primary Cardiovascular Effect |

| Natriuretic Peptides (ANP, BNP, CNP) | Increased | Vasodilation, Natriuresis, Diuresis, Reduced Hypertrophy/Fibrosis |

| Bradykinin | Increased | Vasodilation |

| Adrenomedullin | Increased | Vasodilation, Natriuresis, Diuresis |

| Endothelin-1 | Increased | Vasoconstriction |

| Substance P | Increased | Involved in Angioedema (also degraded by ACE) |

| Angiotensin (1-7) | Increased | Vasodilation, Anti-inflammatory |

| Angiotensin II | Increased (due to reduced degradation) | Vasoconstriction, Aldosterone Release, Hypertrophy/Fibrosis |

| GLP-1 | Increased | Glucose Metabolism, Potential Cardiovascular Benefits |

Valsartan and Angiotensin II Type 1 (AT1) Receptor Blockade

Valsartan is an angiotensin II receptor blocker (ARB). drugbank.compatsnap.com Its primary mechanism of action is to selectively block the angiotensin II type 1 (AT1) receptor. drugbank.compatsnap.comwikipedia.orgnih.govpharmatutor.org Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular remodeling. bohrium.comdrugbank.compatsnap.compharmatutor.org

Angiotensin II exerts numerous effects by binding to AT1 receptors, including vasoconstriction, stimulation of aldosterone and antidiuretic hormone (ADH) release, cardiac stimulation, and renal reabsorption of sodium. drugbank.compatsnap.com By blocking the AT1 receptor, valsartan prevents angiotensin II from binding and exerting these effects. drugbank.compatsnap.com

The blockade of AT1 receptors by valsartan leads to several physiological consequences:

Vasodilation: Prevention of angiotensin II-induced vasoconstriction results in relaxation and widening of blood vessels, leading to reduced blood pressure. drugbank.compatsnap.com

Reduced Aldosterone Secretion: Inhibition of angiotensin II's effect on the adrenal glands reduces aldosterone release, leading to decreased sodium and water reabsorption by the kidneys and increased sodium and water excretion (natriuresis and diuresis). drugbank.compatsnap.com

Reduced Sympathetic Activity: Angiotensin II can enhance sympathetic nervous system activity. AT1 blockade reduces this effect.

Inhibition of Cardiac and Vascular Remodeling: Angiotensin II promotes cardiac hypertrophy and fibrosis and vascular smooth muscle cell proliferation. drugbank.comahajournals.org Blocking the AT1 receptor counteracts these remodeling processes. jacc.orgahajournals.org

The selective blockade of the AT1 receptor by valsartan is distinct from the mechanism of ACE inhibitors, which block the enzyme that converts angiotensin I to angiotensin II. wikipedia.org ARBs like valsartan can provide more complete blockade of angiotensin II effects because angiotensin II can also be generated by enzymes other than ACE. wikipedia.org Furthermore, valsartan does not affect the metabolism of bradykinin, unlike ACE inhibitors. wikipedia.org

In the context of this compound, the AT1 receptor blockade by valsartan is crucial for counteracting the potential increase in angiotensin II levels that can result from neprilysin inhibition. bohrium.comnih.govjacc.org This dual action provides a more comprehensive neurohormonal modulation compared to either neprilysin inhibition or AT1 blockade alone. bohrium.comnih.govnih.gov

Mechanisms of AT1 Receptor Antagonism

Valsartan, a component of this compound, functions as a selective antagonist of the AT1 receptor. europa.euwikipedia.orgahdbonline.com These receptors are primarily targeted by angiotensin II, a key effector molecule of the RAAS. By blocking the binding of angiotensin II to AT1 receptors, valsartan inhibits the various downstream effects mediated by this pathway. europa.euwikipedia.org This antagonism prevents the sustained activation of the RAAS, which is a significant contributor to the pathophysiology of heart failure, leading to maladaptive cardiovascular remodeling. medsafe.govt.nzeuropa.eueuropa.eu

Counteracting Renin-Angiotensin-Aldosterone System (RAAS) Activation

The RAAS plays a crucial role in regulating blood pressure and fluid balance, but its chronic activation in conditions like heart failure leads to deleterious effects. nih.govauburn.edu this compound counteracts this activation through the actions of valsartan. medsafe.govt.nzeuropa.eueuropa.eu

Angiotensin II-Mediated Vasoconstriction

Angiotensin II is a potent vasoconstrictor, contributing to increased peripheral resistance and elevated blood pressure. wikipedia.orgauburn.edu By blocking AT1 receptors, valsartan inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in afterload. nih.govwikipedia.orgresearchgate.net This contributes to improved cardiac function and reduced strain on the failing heart.

Aldosterone Release and Sodium Reabsorption Pathways

Angiotensin II stimulates the release of aldosterone from the adrenal cortex. wikipedia.orgahdbonline.comfrontiersin.org Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and further exacerbating the workload on the heart. europa.euwikipedia.orgauburn.edu Valsartan inhibits angiotensin II-dependent aldosterone release by blocking the AT1 receptor. europa.euwikipedia.orgahdbonline.com This action, along with the natriuretic effects enhanced by sacubitrilat, leads to increased sodium and fluid excretion, helping to reduce blood volume and congestion. nih.govresearchgate.net

Sympathetic Activity Modulation

The RAAS also interacts with the sympathetic nervous system, leading to increased sympathetic tone in heart failure. nih.govresearchgate.net Angiotensin II can enhance sympathetic activity, contributing to increased heart rate and contractility, which can be detrimental in the long term. researchgate.net Inhibition of the AT1 receptor by valsartan helps to modulate sympathetic activity, contributing to a more balanced neurohormonal state. medsafe.govt.nzeuropa.eucardiacbc.ca

Synergistic and Complementary Pharmacological Interactions

Balancing Increased Angiotensin II Levels from Neprilysin Inhibition

Neprilysin is an enzyme that degrades various peptides, including natriuretic peptides, bradykinin, and angiotensin II. droracle.ainih.gov Inhibition of neprilysin by sacubitrilat leads to increased levels of beneficial peptides like natriuretic peptides, which promote vasodilation, natriuresis, and reduce cardiac remodeling. europa.eucardiacbc.cacfrjournal.com However, neprilysin inhibition also results in increased levels of angiotensin II. nih.govnih.gov The presence of valsartan is crucial in this context, as it blocks the AT1 receptor, thereby counteracting the potential negative effects of the elevated angiotensin II levels resulting from neprilysin inhibition. nih.gov This simultaneous action ensures that the beneficial effects of increased natriuretic peptides are realized without the counter-regulatory vasoconstrictive and pro-retentive effects of unopposed angiotensin II. novartis.commedsafe.govt.nzeuropa.eu This balancing act is a key aspect of this compound's unique mechanism of action as an ARNI. medsafe.govt.nznih.govotsuka.co.jp

Here is a table summarizing some of the key molecular interactions:

| Component | Target | Mechanism of Action | Effect on RAAS Activity | Effect on Vasoactive Peptides |

| Valsartan | Angiotensin II Type-1 (AT1) Receptor | Blocks Angiotensin II binding | Inhibits RAAS | No direct effect |

| Sacubitril | Neprilysin | Inhibits degradation of various peptides | Indirectly increases Ang II | Increases Natriuretic Peptides, etc. |

Research Findings on Molecular Effects:

Studies have investigated the molecular effects of sacubitril/valsartan. For instance, in a 21-day study in HFrEF patients, sacubitril/valsartan treatment led to significant changes in various biomarkers. There was an increase in urine ANP and cGMP, and plasma cGMP, alongside a decrease in plasma NT-proBNP, aldosterone, and endothelin-1 compared to baseline. europa.eueuropa.eu The AT1 receptor blockade was evidenced by increased plasma renin activity and plasma renin concentrations. europa.eueuropa.eu The PARADIGM-HF study also showed that sacubitril/valsartan decreased plasma NT-proBNP and increased plasma BNP and urine cGMP compared with enalapril (B1671234). europa.eueuropa.eunovartis.com These findings are consistent with the proposed mechanism of simultaneous neprilysin inhibition and RAAS blockade. europa.eueuropa.eu

Interactive table based on the 21-day study data:

In the PARADIGM-HF study, sacubitril/valsartan demonstrated a significant reduction in NT-proBNP levels compared to enalapril. europa.eueuropa.eunovartis.com For example, at weeks 4 and 12, reductions in NT-proBNP were observed for sacubitril/valsartan (40.2% and 49.8%) and enalapril (18.0% and 44.9%) compared to baseline. europa.eu

Interactive table comparing NT-proBNP reduction in PARADIGM-HF:

These data highlight the molecular impact of this compound on key neurohormonal pathways involved in heart failure.

Comprehensive Neurohormonal System Modulation

The comprehensive neurohormonal modulation achieved by this compound involves both the suppression of detrimental pathways and the potentiation of beneficial endogenous systems. The overactivation of neurohormonal systems, such as the RAAS and the sympathetic nervous system (SNS), plays a significant role in the progression of heart failure, leading to vasoconstriction, sodium and water retention, increased sympathetic tone, and maladaptive cardiac remodeling. cardiacbc.cacfrjournal.comnih.govradcliffecardiology.comfrontiersin.org Concurrently, endogenous compensatory mechanisms, like the NP system, are activated but are often insufficient to counteract these deleterious effects. nih.govfrontiersin.org

Inhibition of neprilysin by sacubitrilat prevents the degradation of a variety of vasoactive peptides, including the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin. cardiacbc.cafrontiersin.orgcfrjournal.comwjgnet.comuscjournal.comahajournals.orgimrpress.com These peptides exert beneficial cardiovascular and renal effects, such as vasodilation, natriuresis (increased sodium excretion), diuresis (increased water excretion), and inhibition of undesirable processes like myocardial hypertrophy and fibrosis. cardiacbc.cafrontiersin.orgcfrjournal.comrevportcardiol.org By increasing the levels of these endogenous peptides, sacubitrilat enhances their favorable actions. cardiacbc.cacfrjournal.comwjgnet.comuscjournal.com The increase in natriuretic peptides, particularly ANP and BNP, leads to elevated intracellular cyclic guanosine monophosphate (cGMP) levels in target cells, mediating vasodilation and natriuresis. revportcardiol.orgfrontiersin.orgcfrjournal.comresearchgate.netrevportcardiol.orgimrpress.com

Simultaneously, valsartan directly blocks the AT1 receptor, preventing angiotensin II from exerting its detrimental effects. patsnap.comcardiacbc.carevportcardiol.orgresearchgate.netrevportcardiol.orgnih.gov Angiotensin II, a key component of the RAAS, promotes vasoconstriction, stimulates aldosterone release (leading to further sodium and water retention and fibrosis), and contributes to cardiac and vascular remodeling. cardiacbc.canih.govnih.gov By blocking the AT1 receptor, valsartan counteracts these effects. patsnap.comcardiacbc.carevportcardiol.orgresearchgate.netrevportcardiol.org

The combination of neprilysin inhibition and AT1 receptor blockade in this compound provides a more comprehensive neurohormonal modulation than either mechanism alone. revportcardiol.orgrevportcardiol.orgrevportcardiol.org While neprilysin inhibition increases the levels of beneficial peptides, it also inhibits the degradation of angiotensin II, which could potentially counteract the positive effects. cfrjournal.comrevportcardiol.orguscjournal.com The concomitant blockade of the AT1 receptor by valsartan mitigates this potential issue by preventing the elevated angiotensin II from binding to its primary receptor. cfrjournal.comrevportcardiol.org This synergistic action leads to a rebalancing of neurohormonal activity, favoring vasodilatory and natriuretic pathways while suppressing vasoconstrictive and pro-fibrotic signals. revportcardiol.orgrevportcardiol.orgwjgnet.com

Detailed research findings from studies such as the PARADIGM-HF trial have demonstrated the clinical benefits associated with this comprehensive neurohormonal modulation. The PARADIGM-HF study compared this compound with enalapril (an ACE inhibitor) in patients with heart failure with reduced ejection fraction. patsnap.comcardiacbc.carevportcardiol.orgrevportcardiol.orgbmj.comnih.govrevportcardiol.orgahajournals.orgmin-saude.ptamegroups.cn The trial showed a significant reduction in the risk of cardiovascular death and heart failure hospitalizations in patients treated with this compound. patsnap.comcardiacbc.carevportcardiol.orgrevportcardiol.orgbmj.comnih.govrevportcardiol.orgahajournals.orgmin-saude.ptamegroups.cn

Biomarker analysis in clinical trials has provided further insight into the neurohormonal effects of this compound. For instance, treatment with sacubitril/valsartan has been shown to significantly reduce levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a marker of ventricular wall stress, compared to enalapril. revportcardiol.orgcfrjournal.combmj.comnih.govimrpress.com Conversely, levels of BNP and cGMP, which are substrates and downstream messengers of neprilysin-inhibited peptides, tend to increase with this compound treatment. revportcardiol.orgcfrjournal.comimrpress.com Changes in other neurohormonal markers, such as reductions in aldosterone and endothelin-1 levels, have also been observed. revportcardiol.orgcfrjournal.com These biomarker changes reflect the desired neurohormonal rebalancing effect of the compound.

| Biomarker | Effect of this compound Treatment (vs. comparator) | Reference(s) |

| NT-proBNP | Decreased | revportcardiol.orgcfrjournal.combmj.comnih.govimrpress.com |

| BNP | Increased | revportcardiol.orgcfrjournal.comimrpress.com |

| cGMP | Increased | revportcardiol.orgfrontiersin.orgcfrjournal.comresearchgate.netrevportcardiol.orgimrpress.com |

| Aldosterone | Decreased | revportcardiol.orgcfrjournal.com |

| Endothelin-1 | Decreased | revportcardiol.orgcfrjournal.com |

| Renin Activity/Concentration | Increased (due to ARB component) | cfrjournal.comnih.gov |

| Angiotensin II | Increased (due to neprilysin inhibition), but effects blocked by ARB | cfrjournal.comnih.gov |

| hsTnT (cardiac injury marker) | Lowered | nih.gov |

Note: This table summarizes general trends observed in research; specific magnitudes of change may vary depending on the study population and design.

The comprehensive neurohormonal modulation by this compound contributes to beneficial hemodynamic effects, including vasodilation and reduced blood volume, as well as positive effects on cardiac remodeling, such as improvements in ventricular preload and afterload and reduction in myocardial injury and fibrosis. cardiacbc.cafrontiersin.orgnih.govfrontiersin.orgahajournals.orgimrpress.com

Preclinical Pharmacology and Pharmacodynamics

In Vitro Studies of Target Engagement and Enzyme Inhibition

In vitro studies have been fundamental in characterizing the biochemical interactions of sacubitrilat (B1680482) and valsartan (B143634) with their respective targets. These assays have quantified the potency and selectivity of these compounds, providing a foundational understanding of their pharmacological profiles.

Sacubitril (B1662468) is a prodrug that undergoes rapid conversion to its active metabolite, sacubitrilat (LBQ657), via esterases. wikipedia.orgnih.gov Sacubitrilat is a potent and highly selective inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and adrenomedullin (B612762). wikipedia.orgdrugbank.com

The inhibitory activity of sacubitrilat against neprilysin has been characterized by a low nanomolar concentration required for 50% inhibition (IC50). Specifically, the IC50 value for sacubitrilat against neprilysin is approximately 5 nM. caymanchem.com This potent inhibition leads to an increase in the levels of natriuretic peptides, which mediate beneficial cardiovascular effects such as vasodilation, natriuresis, and diuresis. drugbank.comresearchgate.net The binding of sacubitrilat to neprilysin is reversible and occurs through non-covalent interactions. researchgate.net

| Substrate | IC50 (nM) |

|---|---|

| Neprilysin | 5 |

| Enkephalin | 5 |

| Glutaryl-Ala-Ala-Phe-β-napthylamide | 0.74 |

| Atrial Natriuretic Factor | 5.3 |

Valsartan is a potent and specific antagonist of the angiotensin II type 1 (AT1) receptor. drugbank.comtandfonline.com It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its key physiological effects, which include vasoconstriction, aldosterone (B195564) secretion, and cellular growth. drugbank.comwikipedia.org Preclinical studies have demonstrated that valsartan has a high affinity for the AT1 receptor, with a dissociation constant (Kd) of 1.44 nmol/l in rat aortic smooth muscle cells. nih.gov

Valsartan exhibits high selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor, with a reported affinity for the AT1 receptor that is approximately 30,000 times greater than for the AT2 receptor. oup.com This high selectivity is crucial as it leaves the potentially beneficial effects mediated by the AT2 receptor unblocked. oup.com

| Parameter | Value | Reference Tissue/Cell |

|---|---|---|

| Kd | 1.44 nmol/l | Rat aortic smooth muscle cell |

| Ki | 2.38 nM | - |

| Selectivity (AT1 vs. AT2) | ~30,000-fold | - |

To assess the specificity of its components, sacubitril/valsartan has been evaluated for its effects on a range of other biological targets. Sacubitrilat is highly selective for neprilysin over other peptidases, such as angiotensin-converting enzyme (ACE) and aminopeptidase (B13392206) P (APP), which is a key differentiation from earlier dual inhibitors like omapatrilat and helps to minimize the risk of angioedema. nih.gov

In vitro studies have investigated the inhibitory potential of sacubitril, sacubitrilat, and valsartan against various drug transporters. Sacubitril and valsartan were found to be inhibitors of the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the organic anion transporter OAT3. researchgate.net Sacubitrilat was generally a less potent inhibitor of these transporters. researchgate.net None of the compounds were found to be significant inhibitors of the bile salt export pump (BSEP). researchgate.net These studies are important for understanding potential drug-drug interactions.

In Vivo Animal Models of Cardiovascular and Renal Physiology

Preclinical in vivo studies in various animal models have been critical in demonstrating the integrated physiological effects of sacubitril/valsartan on the cardiovascular and renal systems. These studies have provided evidence for the beneficial effects of this dual-acting compound in pathological states such as hypertension and heart failure.

Sacubitril/valsartan has been shown to attenuate and even reverse adverse cardiac remodeling in several preclinical models of heart failure and hypertension. nih.govcoventry.ac.uk In spontaneously hypertensive rats, administration of sacubitril/valsartan resulted in a decreased heart weight to body weight ratio. nih.gov Furthermore, in a rat model of chronic mitral regurgitation, sacubitril/valsartan significantly improved left ventricular systolic dysfunction and reduced myocardial fibrosis. researchgate.netyoutube.com The beneficial effects on cardiac structure and function have been observed in various models, including those of pressure overload and myocardial infarction. researchgate.netnih.gov

The mechanisms underlying these anti-remodeling effects are multifactorial and include the synergistic actions of enhancing natriuretic peptide signaling and blocking the renin-angiotensin-aldosterone system (RAAS). This leads to reductions in cardiac fibrosis, hypertrophy, and inflammation. researchgate.net

Left ventricular hypertrophy (LVH) is a key component of maladaptive cardiac remodeling. Preclinical studies have shown that sacubitril/valsartan is effective in regressing LVH. In hypertensive rat models, sacubitril/valsartan demonstrated a greater reduction in LV mass compared to valsartan alone. coventry.ac.uk This effect appears to be, at least in part, independent of blood pressure reduction, suggesting direct effects on myocardial tissue. nih.gov

The molecular and cellular mechanisms underlying the attenuation of LVH by sacubitril/valsartan involve the modulation of several signaling pathways. These include the inhibition of pathways involved in cardiac fibrosis and apoptosis. researchgate.netcoventry.ac.uk For instance, in a rat model of hypertension-induced hypertrophic cardiomyopathy, sacubitril/valsartan treatment led to reduced expression of the pro-apoptotic genes Bax and Cas3. coventry.ac.uk Furthermore, sacubitril/valsartan has been shown to suppress NF-κB signaling and NLRP3 inflammasome activation in mouse models of pressure overload, thereby reducing inflammation and subsequent hypertrophy. researchgate.net

Effects on Cardiac Remodeling in Preclinical Models

Cardiac Fibrosis and Matrix Remodeling Pathways

Cardiac fibrosis, a key component of pathological heart remodeling, involves an imbalance in the production and degradation of the extracellular matrix in the myocardium. nih.gov Preclinical studies have shown that sacubitril/valsartan can attenuate this process. In a mouse model of left ventricle pressure overload, treatment with sacubitril/valsartan was found to ameliorate maladaptive remodeling and fibrosis. nih.gov The drug directly reduces the pathologic accumulation of cardiac fibroblasts both in vitro and in vivo and blocks the activation of myofibroblasts and the induction of pro-fibrotic genes. nih.gov

The mechanism for this anti-fibrotic effect involves multiple signaling pathways. Sacubitril/valsartan has been shown to inhibit signaling pathways involved in cardiac fibrosis and matrix remodeling. nih.gov Specifically, the sacubitril component can directly modulate protein kinase G (PKG) signaling in cardiac fibroblasts. nih.gov It works by preventing the suppression of PKG signaling that is typically caused by transforming growth factor-beta 1 (TGF-β1) and Angiotensin II (AngII), thereby inhibiting the expression of genes related to the myofibroblast transition. nih.gov This suggests that the clinical efficacy of Entresto may stem, in part, from its direct impact on cardiac fibroblast activation and the subsequent development of fibrosis. nih.gov Computational simulations also predict that this compound can decrease fibrosis in a healthy or moderately healthy heart. uark.edu

Myocardial Apoptosis Modulation

Myocardial apoptosis, or programmed cell death of cardiomyocytes, is a critical cellular alteration that contributes to the progression of heart failure. nih.gov Preclinical research indicates that sacubitril/valsartan can modulate this process, offering a cardioprotective effect. In a mouse model of doxorubicin-induced cardiotoxicity, pre-treatment with sacubitril/valsartan was shown to mitigate myocardial apoptosis. nih.govdntb.gov.ua

The molecular mechanisms underlying this anti-apoptotic effect involve the regulation of key apoptosis-related proteins. In doxorubicin-treated mice, sacubitril/valsartan treatment partially reversed the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the treatment led to a reduction in the levels of cleaved caspase-3 and cleaved caspase-9, which are executioner and initiator caspases, respectively, in the apoptotic cascade. nih.gov These findings suggest that sacubitril/valsartan helps to protect the myocardium by inhibiting the signaling pathways that lead to programmed cell death. nih.govmdpi.com

Renal Protective Effects in Animal Models

Preclinical studies consistently demonstrate the renoprotective effects of sacubitril/valsartan across various animal models of kidney injury. researchgate.net The dual mechanism of action contributes to these benefits, which are often superior to those observed with valsartan monotherapy. nih.gov

Glomerular Filtration Rate (GFR) Dynamics

Sacubitril/valsartan has been shown to stabilize and improve the glomerular filtration rate (GFR) in animal models. researchgate.net In a porcine model of partial nephrectomy with ischemia, this compound treatment for 15 days resulted in a significant increase in GFR in the uninjured, contralateral kidney (+23 ± 6 mL/min). researchgate.netnih.gov This suggests the drug enhances the functional adaptive response of the remaining kidney tissue after injury. nih.gov Similarly, studies in healthy dogs demonstrated that administration of an angiotensin receptor-neprilysin inhibitor (ARNI) led to a significant increase in GFR by day 28 of treatment. mdpi.com The increase in GFR is likely due to an increase in renal plasma flow, as ARNI treatment was found to increase this parameter as well. mdpi.com This effect is attributed to sacubitril's ability to inhibit the breakdown of natriuretic peptides, which can increase GFR, counteracting the GFR-reducing effect of angiotensin II receptor blockers (ARBs) alone. mdpi.com

Table 1: Effect of this compound on GFR in a Porcine Model of Partial Nephrectomy

| Treatment Group | Change in GFR (Uninjured Kidney) after 15 Days |

| This compound | +23 ± 6 mL/min |

| Vehicle (Control) | Not specified as significantly changed |

Data sourced from a study on pigs undergoing partial nephrectomy and ischemia. researchgate.netnih.gov

Albuminuria Reduction Mechanisms

A reduction in albuminuria is a key indicator of renoprotection. In multiple preclinical models, sacubitril/valsartan has proven effective at lowering urinary albumin excretion. frontiersin.org In a porcine model of partial nephrectomy, this compound reduced albuminuria from both the injured and uninjured kidneys after 15 days. nih.gov This demonstrates a protective effect on the glomerular filtration barrier. nih.gov

In a study using Zucker Obese rats, a model of early diabetic nephropathy, sacubitril/valsartan was more effective than valsartan monotherapy in reducing proteinuria. nih.gov The combination therapy ameliorated proteinuria by 47%, whereas valsartan alone resulted in a 30% reduction. nih.gov This superior effect was independent of improvements in blood pressure or glycemic control, pointing to direct renal mechanisms. nih.gov Similarly, in diabetic TGR(mREN2)27 rats, ARNI treatment completely normalized both proteinuria and albuminuria, an effect that occurred independently of blood pressure changes. frontiersin.org These findings suggest that by enhancing natriuretic peptide activity, sacubitril/valsartan provides renal benefits beyond simple RAAS blockade.

Countering Hypoxia and Oxidative Stress in Renal Injury Models

Hypoxia and oxidative stress are intertwined pathological features that drive the progression of chronic kidney disease. nih.gov Preclinical studies have shown that sacubitril/valsartan can counter these damaging processes in the kidney. researchgate.net In models of kidney injury, the drug has been found to mitigate hypoxia and oxidative stress. researchgate.net

In a rat model of type 2 diabetic kidney disease (DKD), treatment with sacubitril/valsartan led to a significant decrease in thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in renal tissue. mdpi.com Concurrently, the treatment restored levels of glutathione (GSH) and other antioxidant enzymes. mdpi.com Another study in a hypertensive kidney disease rat model showed that this compound, particularly in combination with dapagliflozin, downregulated protein expressions of oxidative-stress biomarkers like NOX-1 and NOX-2. nih.gov The overproduction of reactive oxygen species (ROS) is a critical factor in the development of hypertension and its impact on renal function. mdpi.com By bolstering antioxidant defenses and reducing ROS production, sacubitril/valsartan helps protect renal tissue from oxidative damage. mdpi.comnih.gov

Suppression of Pro-inflammatory Cytokines and Inhibition of Fibrosis in Renal Tissue

Inflammation and subsequent fibrosis are final common pathways leading to the loss of kidney function. techscience.comresearchgate.net Sacubitril/valsartan has demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical renal models. researchgate.net In a rat model of DKD, sacubitril/valsartan treatment significantly reduced the elevated serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com The therapy also increased the level of the anti-inflammatory cytokine IL-10 and decreased the activity of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). mdpi.com

This suppression of inflammation contributes to the drug's anti-fibrotic effects. In the Zucker Obese rat model, sacubitril/valsartan treatment reduced tubulointerstitial and periarterial fibrosis more effectively than valsartan alone. nih.gov This was associated with improved renal ultrastructure, including reduced podocyte foot process effacement. nih.gov By targeting both inflammatory and fibrotic pathways, sacubitril/valsartan helps to preserve the structural integrity and function of the kidney in the setting of chronic disease. mdpi.comnih.gov

Table 2: Effect of LCZ696 (Sacubitril/Valsartan) on Inflammatory Cytokines in a Diabetic Rat Model

| Cytokine | HFD/STZ-induced Diabetic Rats | Diabetic Rats + LCZ696 |

| Pro-inflammatory | ||

| IL-1β | Significantly Elevated | Reduced |

| TNF-α | Significantly Elevated | Reduced |

| IL-6 | Significantly Elevated | Reduced |

| Anti-inflammatory | ||

| IL-10 | Significantly Lower | Increased |

Data sourced from a study on a type 2 diabetic rat model induced by a high-fat diet (HFD) and streptozotocin (STZ). mdpi.com

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species to understand the absorption, distribution, metabolism, and excretion of its two main components: the prodrug sacubitril and the active angiotensin receptor blocker valsartan.

Absorption and Bioavailability of Sacubitril, Sacubitrilat, and Valsartan in Animal Species

Following oral administration, sacubitril is rapidly absorbed and converted to its active metabolite, sacubitrilat. nih.gov The oral bioavailability of sacubitril has been estimated to be at least 60%. fda.gov

The bioavailability of valsartan when administered as part of the sacubitril/valsartan complex is notably higher than when given as a standalone formulation. fda.gov In preclinical models, this enhanced bioavailability has been a consistent finding. For instance, in dogs, the oral bioavailability of valsartan from the combination formulation was found to be approximately three-fold higher than that of valsartan administered alone. colab.ws

| Compound | Animal Species | Oral Bioavailability (%) |

| Sacubitril | General Estimate | ≥ 60 |

| Valsartan | Marmoset | 9 - 19 |

| Valsartan (from this compound) | Dog | ~3-fold higher than valsartan alone |

This table provides an overview of the oral bioavailability data for sacubitril and valsartan in different animal species based on available preclinical research. Data for sacubitrilat is not separately available as it is formed from the metabolism of sacubitril.

Distribution and Protein Binding Characteristics in Animal Models

Both sacubitril and its active metabolite, sacubitrilat, are highly bound to plasma proteins, which influences their distribution in the body. In non-human primates, sacubitril and valsartan have been reported to be 93% and 95.8% protein-bound, respectively. researchgate.net This high degree of protein binding limits their distribution into tissues, as evidenced by low concentrations observed in the cerebrospinal fluid and brain of cynomolgus monkeys. researchgate.net

Valsartan also exhibits high plasma protein binding across various animal species. In vitro studies have shown high binding percentages in the serum of rats, dogs, and rabbits, as well as in marmoset plasma. nih.gov

| Compound | Animal Species | Plasma Protein Binding (%) |

| Sacubitril | Non-human Primates | 93 |

| Valsartan | Rat | High |

| Dog | High | |

| Rabbit | High | |

| Marmoset | High | |

| Non-human Primates | 95.8 |

This table summarizes the plasma protein binding characteristics of sacubitril and valsartan in different animal species from preclinical studies.

Metabolic Pathways of Sacubitril to Sacubitrilat in Animal Systems

Sacubitril is a prodrug that requires metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves the hydrolysis of the ethyl ester group of sacubitril to form the active metabolite, sacubitrilat (LBQ657). nih.gov This conversion is rapid and is mediated by carboxylesterases present in various tissues, including the liver. fda.gov

In vivo studies in animal models, such as rats, have confirmed this metabolic conversion as the principal pathway for sacubitril. nih.gov The efficiency of this conversion is crucial for the pharmacodynamic effects of the drug, as sacubitrilat is the potent inhibitor of neprilysin. nih.gov Beyond this primary activation step, sacubitrilat itself does not appear to undergo significant further metabolism. fda.gov

Excretion Patterns in Animal Studies

The excretion of the components of this compound follows distinct pathways in animal models. Sacubitril, after its conversion to sacubitrilat, is predominantly eliminated through the kidneys. nih.gov Approximately 52-68% of the administered sacubitril dose is recovered in the urine, primarily in the form of sacubitrilat. fda.gov A smaller portion is excreted in the feces. fda.gov

In contrast, valsartan is mainly eliminated via the biliary route, with approximately 83% of the dose being excreted in the feces. fda.gov Only a minor fraction, around 13%, is found in the urine. fda.gov This difference in excretion pathways is important, as it suggests that the clearance of sacubitrilat is more dependent on renal function, while valsartan's clearance is more reliant on hepatic function.

| Compound | Primary Excretion Route | Percentage in Urine | Percentage in Feces |

| Sacubitril (as Sacubitrilat) | Renal | 52-68% | 37-48% |

| Valsartan | Biliary | ~13% | ~83% |

This table outlines the primary excretion routes and approximate percentages of sacubitril (measured as its active metabolite sacubitrilat) and valsartan recovered in urine and feces from preclinical studies.

Impact of Organ Impairment (e.g., Hepatic, Renal) on Pharmacokinetics in Animal Models

Preclinical research utilizing various animal models has been instrumental in elucidating the pharmacodynamic effects of this compound (sacubitril/valsartan) in the context of organ impairment. However, detailed pharmacokinetic data, such as maximum concentration (Cmax) and area under the curve (AUC), from these specific animal models of hepatic and renal dysfunction are not extensively reported in publicly available literature. The focus of these preclinical studies has predominantly been on the therapeutic effects and safety profile of the compound.

Nevertheless, these animal models are crucial for understanding the drug's mechanism of action in diseased states. For instance, in a porcine model of partial nephrectomy, a model for acute kidney injury, treatment with sacubitril/valsartan was shown to protect the filtration barrier and improve the functional adaptive response of the uninjured kidney. In rat models, sacubitril/valsartan has been studied in the context of diabetic nephropathy, where it was found to inhibit inflammation, oxidative stress, and glomerulosclerosis. Another relevant model is the portal hypertensive rat, used to simulate liver dysfunction, where sacubitril/valsartan demonstrated beneficial effects on portal pressure.

Impact of Renal Impairment on Pharmacokinetics (Clinical Data)

In clinical studies, renal impairment has a significant impact on the pharmacokinetics of sacubitrilat, the active metabolite of sacubitril, which is primarily eliminated through the kidneys. nih.gov The exposure to sacubitril and valsartan, however, is not significantly altered by renal dysfunction. nih.govnih.gov

The area under the plasma concentration-time curve (AUC) of sacubitrilat increases with the severity of renal impairment. nih.govscispace.com Compared to healthy subjects, the AUC of sacubitrilat is approximately 1.3-fold higher in patients with mild renal impairment, 2.3-fold higher in those with moderate renal impairment, and 2.9 to 3.3-fold higher in individuals with severe renal impairment. nih.govscispace.com The steady-state Cmax of sacubitrilat has been observed to increase by about 60% in patients with renal impairment, regardless of the severity. nih.gov Furthermore, the half-life of sacubitrilat is prolonged from approximately 12 hours in healthy individuals to 21.1, 23.7, and 38.5 hours in patients with mild, moderate, and severe renal impairment, respectively. nih.gov

| Degree of Renal Impairment | Fold Increase in AUC vs. Healthy Subjects | Fold Increase in Cmax vs. Healthy Subjects | Half-life (hours) |

|---|---|---|---|

| Mild | ~1.3 | ~1.6 | ~21.1 |

| Moderate | ~2.3 | ~23.7 | |

| Severe | ~2.9 - 3.3 | ~38.5 |

Impact of Hepatic Impairment on Pharmacokinetics (Clinical Data)

Hepatic impairment also influences the pharmacokinetics of the components of this compound. In clinical studies involving patients with mild to moderate hepatic impairment, the systemic exposure to sacubitril, sacubitrilat, and valsartan was observed to increase. nih.govresearchgate.net

In patients with mild hepatic impairment, the AUC of sacubitril increased by 53% and that of sacubitrilat by 48%. nih.govresearchgate.net For those with moderate hepatic impairment, the increase in AUC was more pronounced, with a 245% increase for sacubitril and a 90% increase for sacubitrilat. nih.govresearchgate.net The Cmax of sacubitril saw a 57% and 210% increase in mild and moderate hepatic impairment, respectively; however, the Cmax for sacubitrilat and valsartan remained unchanged. nih.govresearchgate.net The AUC of valsartan increased by 19% in mild and 109% in moderate hepatic impairment. nih.govresearchgate.net

| Analyte | Parameter | Mild Hepatic Impairment | Moderate Hepatic Impairment |

|---|---|---|---|

| Sacubitril | AUC | ~1.53 | ~3.45 |

| Cmax | ~1.57 | ~3.10 | |

| Sacubitrilat (LBQ657) | AUC | ~1.48 | ~1.90 |

| Cmax | Unchanged | Unchanged | |

| Valsartan | AUC | ~1.19 | ~2.09 |

| Cmax | Unchanged | Unchanged |

Chemical Synthesis and Drug Discovery

Sacubitril (B1662468) Synthesis Strategies

Synthetic strategies for sacubitril differ primarily in the choice of starting materials and the methods employed to establish the desired stereochemistry at the two chiral centers. chemicalbook.com

Retrosynthetic analysis of sacubitril typically involves disconnecting key bonds to arrive at simpler, readily available starting materials. One common retrosynthetic approach envisions sacubitril being formed from a precursor containing the two chiral centers and the biphenyl (B1667301) moiety, which is then coupled with a succinic acid derivative. acs.orgresearchgate.net

Key building blocks often include a functionalized biphenyl derivative to form the aromatic portion and a fragment that incorporates the required carbon chain and functionalities, with careful consideration for the introduction of the stereocenters. acs.orgresearchgate.net For instance, one route begins with 4-iodobiphenyl (B74954). acs.org Another approach utilizes a precursor ethyl ester containing the biphenyl group and the two chiral centers. nih.gov

Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to build the target molecule. One approach to the synthesis of sacubitril has employed a chiral pool strategy, specifically utilizing (S)-pyroglutamic acid as a key building block. researchgate.netresearchgate.netcitedrive.comx-mol.net This method involves a series of transformations starting from the chiral pool material to construct the sacubitril framework while preserving or introducing the required stereochemistry. researchgate.netresearchgate.netcitedrive.comx-mol.net A Cu(I)-mediated Csp²-Csp³ cross-coupling has been reported as a key transformation in such an approach. researchgate.netcitedrive.com Another alternative approach starting from L-pyroglutamic acid methyl ester also employs stereoselective hydrogenation. acs.org

Stereoselective synthesis methods are designed to favor the formation of one specific stereoisomer over others. Several stereoselective techniques have been applied in the synthesis of sacubitril to control the configuration of its two chiral centers. researchgate.net

Chiral amine transfer (CAT) reagents have been explored for the stereoselective synthesis of sacubitril. researchgate.netcitedrive.comresearcher.life This approach can involve the use of chiral amines to control the stereochemical outcome of reactions, such as the conversion of a butenolide to an ene-lactam, followed by diastereoselective reduction. researchgate.netcitedrive.comresearcher.life Research findings indicate that substrate-controlled diastereoselective reduction using reagents like Et₃SiH or Pd/C with H₂ can be employed in this strategy. researchgate.netcitedrive.com

Asymmetric alkylation, such as the Evans asymmetric alkylation, is a powerful method for creating new chiral centers. This technique typically utilizes chiral auxiliaries, like Evans' oxazolidinones, to direct the stereochemical outcome of alkylation reactions. harvard.edursc.org The Evans asymmetric alkylation has been reported as a key step in some enantioselective approaches to sacubitril synthesis. researchgate.netresearchgate.net

Asymmetric dihydroxylation, notably the Sharpless asymmetric dihydroxylation, is used to introduce two hydroxyl groups to an alkene in a stereocontrolled manner, creating vicinal diols with high enantioselectivity. organic-chemistry.org This method utilizes an osmium catalyst and chiral ligands to achieve the desired stereochemical outcome. organic-chemistry.org The Sharpless asymmetric dihydroxylation has been featured as a key step in enantioselective total synthesis routes for sacubitril. researchgate.netresearchgate.netresearchgate.netresearchgate.netthieme-connect.com

Other stereoselective methods reported in the synthesis of sacubitril precursors include diastereoselective Reformatsky-type carbethoxyallylation and rhodium-catalyzed stereoselective hydrogenation. acs.orgacs.orgnih.gov Stereoselective hydrogenation, particularly of trisubstituted olefins, using catalysts like [Ru(p-cymene)I₂]₂ and chiral phosphine (B1218219) ligands, has been shown to deliver intermediates with high diastereomeric ratios. chemicalbook.comufrgs.br Enzymatic approaches, such as those utilizing engineered amine transaminases or one-pot enzymatic cascades, are also being developed for the stereoselective synthesis of sacubitril precursors, offering potentially more environmentally friendly routes. researchgate.netrsc.org

Here is a summary of some key synthetic approaches and methods mentioned:

| Synthesis Strategy/Method | Key Feature(s) | Example Reagents/Catalysts | Reference(s) |

| Chiral Pool Approach | Utilizes naturally occurring chiral starting materials | (S)-Pyroglutamic acid, Cu(I)-mediated cross-coupling | researchgate.netresearchgate.netcitedrive.comx-mol.net |

| Chiral Amine Transfer (CAT) | Uses chiral amines to control stereochemistry, diastereoselective reduction | Chiral amine, Et₃SiH or Pd/C, H₂ | researchgate.netcitedrive.comresearcher.life |

| Asymmetric Alkylation (Evans) | Employs chiral auxiliaries (e.g., oxazolidinones) to direct alkylation | Evans' oxazolidinones | researchgate.netresearchgate.netharvard.edursc.org |

| Asymmetric Dihydroxylation (Sharpless) | Stereocontrolled introduction of vicinal diols to alkenes | Osmium catalyst, chiral ligands [(DHQD)₂PHAL, (DHQ)₂PHAL] | researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org |

| Stereoselective Hydrogenation | Catalytic hydrogenation to set stereocenters | Rhodium catalysts, chiral phosphine ligands, Ru catalysts | chemicalbook.comacs.orgacs.orgnih.gov |

| Enzymatic/Biocatalysis | Utilizes enzymes for stereoselective transformations | Amine transaminases, ene-reductases, enzymatic cascades | researchgate.netrsc.org |

| Diastereoselective Carbethoxyallylation | Formation of C-C bond with control over relative stereochemistry | Reformatsky-type reaction | acs.orgacs.orgnih.gov |

Stereoselective Synthesis Methods

Heck Coupling Reactions

Heck coupling reactions have been employed in the synthesis of precursors to sacubitril. One reported synthesis utilizes an ethylene (B1197577) Heck coupling process to prepare a styrene (B11656) intermediate from 4-iodobiphenyl in high yield. acs.orgacs.org This reaction is part of a sequence that ultimately leads to the formation of biphenyl acetaldehyde, a key building block for sacubitril. acs.org

Rhodium-Catalyzed Stereoselective Hydrogenation

Rhodium-catalyzed stereoselective hydrogenation is a crucial step for installing one of the key stereocenters in the sacubitril precursor. acs.orgacs.orgnih.govcam.ac.ukresearchgate.net This reaction is used to reduce a carbon-carbon double bond in a stereoselective manner, ensuring the correct absolute configuration at a specific chiral center. For instance, a stereoselective hydrogenation of a substituted acrylic acid using a rhodium catalyst and a chiral phosphine ligand has been reported to yield the desired product with high diastereomeric ratio. acs.orgresearchgate.net Continuous flow techniques have been explored for this hydrogenation step, utilizing tube-in-tube gas reactors to manage hydrogen supply and pressure. acs.orgcam.ac.uk

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade approaches represent an environmentally friendly and efficient strategy for synthesizing chiral pharmaceutical intermediates like sacubitril precursors. researchgate.netrsc.org These approaches combine chemical steps with enzymatic transformations in a single process, avoiding the need for intermediate isolation. One strategy involves constructing two chiral centers using a one-pot enzymatic cascade. rsc.org This can involve enzymes like transaminases for asymmetric amination and potentially ene-reductases for asymmetric reduction. researchgate.netrsc.org Such cascades can achieve high yields and excellent diastereoselectivity. rsc.org

Valsartan (B143634) Synthesis Strategies

Valsartan synthesis involves the construction of a biphenyl tetrazole structure with a specific chiral center. Several synthetic routes have been developed for valsartan. d-nb.infogoogle.comresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govgoogle.comacs.org

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis of valsartan reveals key intermediates, typically involving the biphenyl moiety and the tetrazole ring. Common approaches involve coupling a substituted biphenyl intermediate with a valine derivative. d-nb.infogoogle.comresearchgate.netresearchgate.netnih.govgoogle.com A key intermediate in many valsartan syntheses is a biphenyl derivative containing a reactive group (like a halide or aldehyde) and a protected tetrazole or a group that will be converted to the tetrazole. Another key intermediate is an L-valine derivative, often an ester. d-nb.infogoogle.comgoogle.com The formation of the amide bond between the biphenyl-containing part and the valine part is a crucial step. d-nb.infogoogle.com

Tetrazole Ring Formation Methodologies

The formation of the tetrazole ring is a characteristic step in the synthesis of valsartan and other sartans. google.comresearchgate.netresearchgate.netacs.orgacs.orggoogle.comwikipedia.org One common method involves the reaction of a cyano group with an azide (B81097) source, often in the presence of a catalyst. researchgate.netresearchgate.netacs.orggoogle.com Trialkyltin azides are frequently used reagents for this transformation. acs.orggoogle.com Another strategy involves constructing the biphenyl unit using a pre-formed tetrazole intermediate through coupling reactions like Suzuki-Miyaura or Negishi coupling. researchgate.netresearchgate.netacs.orgnih.gov Challenges in tetrazole formation using azide reagents can include handling hazardous azides and the removal of tin byproducts when organotin reagents are used. acs.orggoogle.com Methods for recovering tin catalysts have been developed to address these issues. acs.org

Lewis Acid Catalyzed Tetrazole Formation

The cycloaddition reaction between the cyanobiphenyl intermediate and azide to form the tetrazole ring in Valsartan is frequently catalyzed by Lewis acids. google.comgoogle.comresearchgate.net Lewis acids such as zinc chloride (ZnCl₂) are commonly employed to facilitate this cyclization. google.comresearchgate.netgoogle.comgmp-journal.com Other zinc salts, including zinc bromide, zinc iodide, zinc trifluoromethanesulfonate, zinc acetate, and zinc azide, can also serve as Lewis acid catalysts. google.com The amount of Lewis acid used in the reaction can range from 0.5 to 2 equivalents. google.com The use of Lewis acids helps to enhance the reactivity between the lipophilic biphenyl cyano intermediate and the often hydrophilic inorganic salt azide. google.com In some methods, a composite catalyst system involving a Lewis acid and a phase transfer catalyst in a non-hydrophilic organic solvent is utilized to improve the efficiency and overcome drawbacks of conventional methods. google.compatsnap.com

Biphenyl Coupling Reactions

The biphenyl unit is a fundamental structural element present in Valsartan and is essential for its binding affinity to the angiotensin II receptor and its oral bioavailability. rjpbcs.comthieme-connect.comruhr-uni-bochum.de The formation of this aryl-aryl bond is a key step in the synthesis of sartans. rjpbcs.comthieme-connect.com Several cross-coupling reactions have been employed for the construction of the biphenyl moiety in Valsartan synthesis.

Negishi Coupling

The Negishi coupling reaction is an efficient method utilized in the synthesis of the biphenyl structure found in sartans, including Valsartan. rjpbcs.combeilstein-journals.orgrsc.orgderpharmachemica.comresearchgate.net This palladium-catalyzed cross-coupling involves the reaction between an organozinc intermediate and an aryl halide. beilstein-journals.orgrsc.orgderpharmachemica.com For Valsartan synthesis, a Negishi coupling approach can involve the reaction of a metalated 5-phenyl-1-trityl-1H-tetrazole (as the organozinc component) with an aryl bromide intermediate. beilstein-journals.orgrsc.orgresearchgate.net This method has been described as overcoming drawbacks associated with previously reported syntheses and is considered commercially viable for plant scale production. beilstein-journals.orgderpharmachemica.comresearchgate.net Directed ortho-metalation can be used to generate the key organozinc intermediate for the palladium-catalyzed biaryl coupling. derpharmachemica.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed cross-coupling reaction for the formation of the biphenyl unit in Valsartan synthesis. rjpbcs.comthieme-connect.comd-nb.inforesearchgate.netacs.orgresearchgate.netresearchgate.net This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. thieme-connect.comacs.orgresearchgate.net In the context of Valsartan, the Suzuki-Miyaura coupling can be used to synthesize key intermediates such as 4'-methyl-2-biphenylcarbonitrile from reactants like 2-chlorobenzonitrile (B47944) and 4-tolylboronic acid. acs.orgresearchgate.net Heterogeneous palladium catalysts supported on materials like cerium-tin-oxide or organosilica matrices have been explored for this coupling step, including in continuous flow processes. d-nb.inforesearchgate.netacs.orgresearchgate.net

Ullmann Coupling

Ullmann coupling is a historical method that has been employed for the preparation of the biphenyl moiety in sartans. thieme-connect.combeilstein-journals.org This reaction typically involves the copper-catalyzed coupling of aryl halides. While mentioned in the context of sartan synthesis, including early approaches, Negishi and Suzuki-Miyaura couplings appear to be more commonly highlighted in recent literature regarding efficient Valsartan synthesis. rjpbcs.comthieme-connect.combeilstein-journals.org

Development of the Sacubitril/Valsartan Supramolecular Sodium Salt Complex

The development of the sacubitril/valsartan supramolecular sodium salt complex, known as LCZ696 or Entresto, represents a significant advancement in the treatment of heart failure. This complex is not a simple physical mixture or fixed-dose combination of two drugs but rather a co-crystal formed through the self-assembly of sacubitril and valsartan in the presence of sodium cations and water molecules. wikipedia.orgregulations.govrevportcardiol.orgjapsonline.com The creation of this supramolecular structure confers unique physicochemical properties compared to the individual components, such as improved stability and water solubility, which were challenges with valsartan alone. wikipedia.orgmdpi.com

The synthesis of LCZ696 typically involves the dissolution of the neprilysin inhibitor (NEPi) precursor (2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester and the angiotensin II receptor blocker (ARB) valsartan in a solvent, followed by the addition of an aqueous sodium hydroxide (B78521) solution. regulations.gov This process concurrently provides the necessary sodium cations and water molecules to induce the crystallization of the supramolecular complex. regulations.gov The molar ratio of sacubitril to valsartan in the complex is 1:1. wikipedia.orgmdpi.comresearchgate.net

The formation of this supramolecular complex is stabilized by various intermolecular weak interactions, including hydrogen bonds and coordinate bonds involving the sodium ions and water molecules. regulations.govmdpi.comresearchgate.net This intrinsic stabilization by monovalent multi-coordinated sodium cations and water molecules is considered a surprising feature of LCZ696. regulations.gov

Crystal Structure and Chemical Characterization

The sacubitril/valsartan supramolecular sodium salt complex (LCZ696) is characterized by a specific crystalline structure. It is described as a white to almost white powder consisting of very thin hexagonal plates. wikipedia.orgregulations.govmdpi.com The complex has a molecular formula of C₄₈H₅₅N₆O₈Na₃·2.5H₂O, with a molar mass of 957.99 g·mol⁻¹. mdpi.comresearchgate.netrsc.org However, the crystal structure unit cell is more complex, comprising six sacubitril anions, six valsartan dianions, 18 sodium cations, and 15 water molecules, resulting in a molecular formula of C₂₈₈H₃₃₀N₃₆O₄₈Na₁₈·15H₂O and a molecular mass of 5748.03 g/mol . wikipedia.orgregulations.govrsc.org This indicates a 1:1:3:2.5 molar ratio of sacubitril, valsartan, sodium cations, and water molecules in the reduced empirical formula unit. tga.gov.aunovartis.com

The crystal structure of LCZ696 has been determined using techniques such as single-crystal X-ray diffraction. regulations.gov In the crystal structure, the sodium ions are coordinated with carbonyl and carboxylate groups from both sacubitril and valsartan, as well as with water molecules. regulations.govrsc.org Specifically, in the crystal structure unit cell, all sodium ions are coordinated with 18 carbonyl groups and 12 carboxylate groups of sacubitril and valsartan, along with 13 water molecules, while two water molecules remain non-bonded. rsc.org The tetrazole moiety of valsartan does not coordinate with the sodium cation. rsc.org

Chemical characterization of LCZ696 has been performed using various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. mdpi.comresearchgate.nethealthcare-bulletin.co.uk

PXRD analysis reveals characteristic diffraction peaks that confirm the crystalline nature of LCZ696 and distinguish it from the individual components or simple mixtures. mdpi.comhealthcare-bulletin.co.uk For instance, the PXRD pattern of LCZ696 shows characteristic peaks at 2θ values such as 4.5°, 5.5°, 5.6°, 9.9°, 12.8°, 15.7°, 17°, 18.3°, 19.8°, and 23.2°. mdpi.com Different crystalline forms (polymorphs) of this compound have been reported, characterized by distinct PXRD patterns. rsc.orggoogle.com

DSC thermograms of LCZ696 typically show a sharp endothermic peak corresponding to its melting point, indicating its crystalline nature. japsonline.com The melting point of LCZ696 is reported to be around 136°C (onset) or 138°C. wikipedia.orgregulations.govjapsonline.comtga.gov.au TGA can be used to assess the water content of the hemipentahydrate complex, which is approximately 2.5 water molecules per empirical formula unit. mdpi.comrsc.org The loss of water of hydration can occur in steps upon heating. regulations.gov

ATR-FTIR spectroscopy provides insights into the chemical bonds and interactions within the complex. japsonline.commdpi.comresearchgate.net Changes in characteristic peaks compared to the individual components, particularly in the 1500–1800 cm⁻¹ region, are attributed to the hydrogen bonds and coordination bonds formed during crystallization between valsartan and sacubitril. japsonline.commdpi.com For example, LCZ696 shows characteristic peaks at 1595, 1639, and 1714 cm⁻¹ in this range, distinct from the peaks observed for valsartan and sacubitril individually. japsonline.commdpi.com N-H stretching appears at 3247 cm⁻¹ in the co-crystal, compared to 3328 cm⁻¹ in a physical mixture of sacubitril and valsartan. cphi-online.com

The solid state stability of LCZ696 is reported to be high, with no degradation observed after storage at 50°C for one week. regulations.gov However, its stability in aqueous solutions is pH-dependent. regulations.gov The complex is freely soluble in water, with a pH of 8.2 in solution. tga.gov.au

Here is a summary of some chemical characteristics of the sacubitril/valsartan supramolecular sodium salt complex:

| Property | Value | Source |